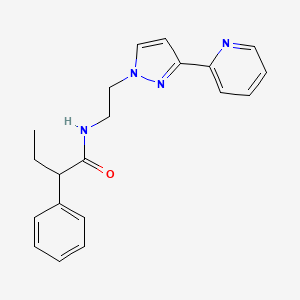![molecular formula C18H17Cl2NO3 B2629337 6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide CAS No. 326884-08-6](/img/structure/B2629337.png)
6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered ring with one double bond . It also has two chlorine atoms, an amide group (-CONH2), and a chromene structure, which is a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring.
Molecular Structure Analysis
The cyclohexene ring in this compound is likely to exist in a “puckered” conformation to minimize ring strain . The presence of the double bond within the ring introduces the possibility of cis-trans isomerism .Chemical Reactions Analysis
Cyclohexene is known to undergo reactions typical of alkenes, such as addition, oxidation, and reduction reactions . The amide group might participate in hydrolysis or condensation reactions.Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research in organic synthesis explores the preparation and reactions of 3-substituted 4-oxochromen-2-carboxylic acid derivatives, where homolytic chlorination and ammonia conversion processes are investigated for their potential in creating various chloro and amino derivatives of chromone compounds (Ellis & Thomas, 1974). Another study demonstrates the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and N-cyclohexyl-2-oxo- and 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamides, yielding cycloalkanecarboxylates and triones, highlighting the synthetic versatility of such compounds (Kirillov, Nikiforova, & Baibarodskikh, 2015).
Material Science Applications
In the realm of material science, compounds analogous to the specified chemical are explored for their potential in creating new materials with unique properties. For instance, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates discuss their anti-microbial activity and docking studies, indicating potential applications in developing new antimicrobial materials (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Pharmacological Research
Although excluding direct information on drug use and side effects, it's noteworthy that compounds with structural similarities to "6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide" have been studied for their potential pharmacological applications. Studies on enaminones for anticonvulsant properties or cyclohexene derivatives as antisepsis agents illustrate the broad interest in cyclohexene and oxochromene derivatives within pharmacological research, focusing on their mechanism of action and therapeutic potential without delving into dosage or side effects (Yamada et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLYWHDLDLUENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)
![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)
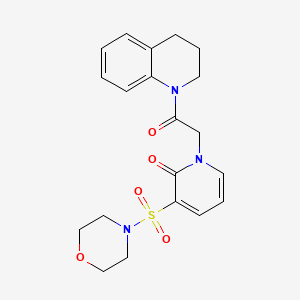
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)
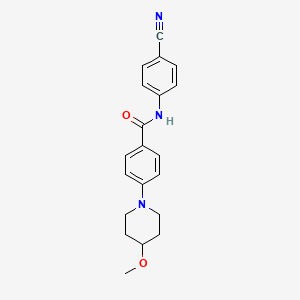
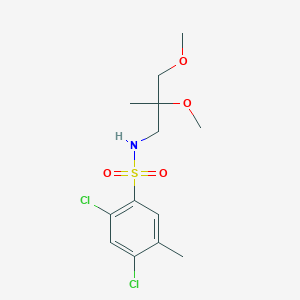
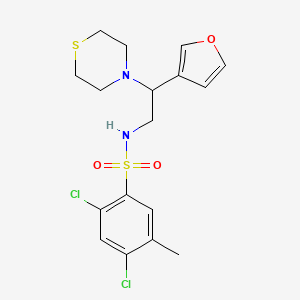
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2629269.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2629272.png)


